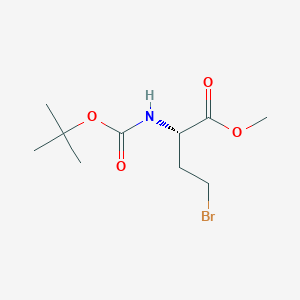

Methyl (S)-2-(Boc-amino)-4-bromobutyrate

概要

説明

“Methyl (S)-2-(Boc-amino)-4-bromobutyrate” is a compound that contains a Boc-protected amino group . The Boc group, or tert-butyl carbamate, is a commonly used protective group for amines . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis

Boc-protected amines can be cleaved by mild acidolysis . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .科学的研究の応用

Dual Protection of Amino Functions

“Methyl (S)-2-(Boc-amino)-4-bromobutyrate” contains a Boc-amino group, which is often used in the dual protection of amino functions . This is particularly useful in the synthesis of multifunctional targets, where issues related to the protection of amino functions become prominent .

Facilitated Cleavage

The Boc-amino group in “Methyl (S)-2-(Boc-amino)-4-bromobutyrate” can also facilitate the cleavage due to mutual interaction between two protecting groups on the same nitrogen . This property can be exploited in various synthetic strategies .

Enzymatic Asymmetric Synthesis

Chiral compounds like “Methyl (S)-2-(Boc-amino)-4-bromobutyrate” can be used in enzymatic asymmetric synthesis . This is a unique preparation strategy that shows great potential in the production of optically pure amino acids .

Pharmaceutical Applications

Chiral amino acids, like the one in “Methyl (S)-2-(Boc-amino)-4-bromobutyrate”, are extensively applied in the pharmaceutical industry . They are crucial in the development of various drugs due to their significant biological activities .

Food and Cosmetic Industries

Chiral amino acids are also used in the food and cosmetic industries . They can contribute to the taste, nutritional value, and sensory properties of food products, and they can also be used in the formulation of various cosmetic products .

Agricultural and Feedstuff Industries

In the agricultural and feedstuff industries, chiral amino acids are used to enhance the growth and health of plants and animals . They can be used as a source of nitrogen and can also contribute to the nutritional value of feedstuffs .

作用機序

Target of Action

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is a chemical compound used in the synthesis of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . Its primary targets are these organic compounds, which play crucial roles in various biochemical reactions and pathways.

Mode of Action

The compound interacts with its targets through a process known as the Buchwald-Hartwig amination . This is a chemoselective cross-coupling reaction that involves the use of a PEPPSI-IPr Pd-catalyst . The reaction is more facile in heterocyclic esters where nitrogen is present ortho to the halo substituent in the heteroaromatic ring .

Biochemical Pathways

The Buchwald-Hartwig amination is a key step in the synthesis of N-protected amino esters . These molecules are functionally and structurally diverse, and they participate in a wide range of biochemical pathways. The exact pathways affected would depend on the specific amino ester molecules that are synthesized.

Result of Action

The result of the compound’s action is the creation of a variety of functionally and structurally diverse amino ester molecules . These molecules can participate in various biochemical reactions and pathways, contributing to a wide range of molecular and cellular effects.

Action Environment

The action of Methyl (S)-2-(Boc-amino)-4-bromobutyrate is influenced by various environmental factors. For instance, the Buchwald-Hartwig amination is performed under mild and catalyst-free conditions . Additionally, the reaction is more facile in certain heterocyclic esters , suggesting that the structure of the target compounds can influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . These hazards may also apply to “Methyl (S)-2-(Boc-amino)-4-bromobutyrate”, but specific safety data for this compound should be consulted.

将来の方向性

特性

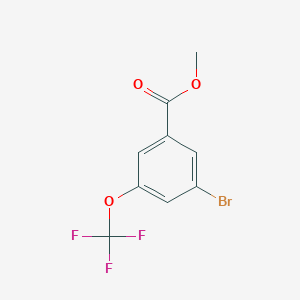

IUPAC Name |

methyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWPBNACYMMIKZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-2-(Boc-amino)-4-bromobutyrate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)

![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)

![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)

![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)